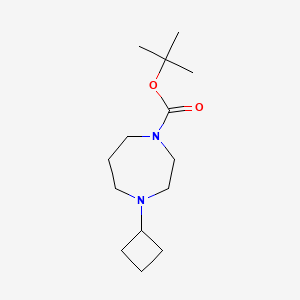

Tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-8-15(10-11-16)12-6-4-7-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPZHAZJADHBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate typically involves the reaction of cyclobutylamine with tert-butyl 1,4-diazepane-1-carboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

化学反应分析

Types of Reactions

Tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclobutyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted diazepanes with various functional groups.

科学研究应用

Chemistry

- Building Block for Synthesis : Tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Biology

- Biological Activity : Research has indicated that compounds similar to this compound exhibit significant biological activities, including potential interactions with neurotransmitter receptors. Studies suggest that such compounds may influence neurochemical pathways, making them candidates for further investigation in neuropharmacology.

Medicine

- Therapeutic Potential : This compound is being explored for its therapeutic applications in treating conditions such as anxiety disorders and depression. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to GABAergic signaling pathways.

Case Study 1: Neuropharmacological Properties

A study published in the European Journal of Pharmacology investigated the effects of diazepane derivatives on anxiety-related behaviors in animal models. The findings suggested that compounds with a diazepane structure could reduce anxiety-like behaviors, indicating their potential as anxiolytic agents .

Case Study 2: Synthesis and Application in Drug Development

Research conducted by pharmaceutical chemists highlighted the synthesis of this compound as part of a larger project aimed at developing novel antidepressants. The study focused on optimizing synthetic routes to enhance yield and purity while assessing the compound's pharmacological profile .

作用机制

The mechanism of action of tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate can be contextualized against analogous 1,4-diazepane derivatives. Below is a comparative analysis based on substituent effects, synthetic accessibility, and biological relevance:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity :

- Bulky groups (e.g., 4-decylphenylcarbamoyl) enhance target specificity but reduce solubility, limiting bioavailability .

- Halogenated aryl groups (e.g., 2-chloro-4-fluorophenyl) improve binding to hydrophobic enzyme pockets but introduce synthetic challenges (e.g., rotamer separation) .

- The cyclobutyl group in the target compound provides a balance between conformational rigidity and moderate steric demand, favoring interactions with GPCRs without excessive hydrophobicity .

Synthetic Accessibility :

- Methyl and butyryl derivatives achieve higher yields (>85%) due to straightforward acylation or alkylation protocols .

- Aryl-substituted derivatives (e.g., bromopyridin-2-yl) require multistep syntheses, often leading to moderate yields (50–65%) .

Physicochemical Properties :

- Alkyne-substituted derivatives (e.g., tert-butyl 4-(but-3-yn-1-yl)-1,4-diazepane-1-carboxylate) enable click chemistry but exhibit lower stability under acidic conditions .

- Piperidin-4-yl-substituted analogs (e.g., tert-butyl 4-(piperidin-4-yl)-1,4-diazepane-1-carboxylate) display higher basicity (predicted pKa ~10.29), influencing protonation states in physiological environments .

Safety Profiles :

- Compounds with aromatic or halogenated substituents (e.g., 6-bromopyridin-2-yl) may pose higher toxicity risks, as evidenced by GHS classifications for respiratory and dermal irritation .

- The cyclobutyl derivative’s safety profile is likely favorable due to the absence of reactive functional groups, though formal toxicological data are lacking.

生物活性

Tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate is a compound that belongs to the diazepane class and has garnered attention in various fields, particularly in medicinal chemistry. Its unique structure, characterized by the presence of both tert-butyl and cyclobutyl groups, imparts distinct steric and electronic properties that may influence its biological activity.

- IUPAC Name : this compound

- CAS Number : 851048-48-1

- Molecular Formula : C14H26N2O2

- Molecular Weight : 254.368 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Anticoagulant Activity

One significant area of research involves the exploration of diazepane derivatives as potential anticoagulants. A study highlighted the synthesis of novel 1,4-diazepane derivatives designed to inhibit Factor Xa (fXa), a serine protease critical in the coagulation cascade. These compounds exhibited potent fXa inhibitory activity, suggesting that this compound could serve as a scaffold for developing new antithrombotic agents .

Enzyme Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors for various enzymes. The structural features of diazepanes allow them to effectively bind to active sites of target enzymes, potentially leading to therapeutic applications in treating conditions related to enzyme overactivity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 1,4-diazepane-1-carboxylate | Lacks cyclobutyl group | Moderate enzyme inhibition |

| Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Methyl substitution at position 3 | Reduced anticoagulant activity |

| Tert-butyl 4-(2-methylbenzoyl)-1,4-diazepane-1-carboxylate | Benzoyl substitution | Enhanced receptor affinity |

Study on Antithrombotic Properties

In a recent study focusing on the anticoagulant properties of diazepanes, researchers synthesized a series of derivatives including this compound. The study demonstrated that these compounds effectively inhibited fXa with an IC50 value indicating significant potency compared to existing anticoagulants. The findings suggest that modifications in the diazepane structure can lead to enhanced biological activity .

Research on Enzyme Interaction

Another investigation examined how structural variations in diazepanes affect their interaction with specific enzymes. This compound was found to exhibit selective inhibition against certain proteases, highlighting its potential as a therapeutic agent in managing diseases associated with protease dysregulation.

常见问题

Q. What are the standard synthetic routes for preparing tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are functionalized using acyl chlorides (e.g., butyryl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is conducted at 0°C, followed by room-temperature stirring, extraction with ethyl acetate, and drying with anhydrous Na₂SO₄ . Purification is achieved via vacuum distillation or flash chromatography.

Q. What safety protocols are critical when handling this compound?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Researchers must use nitrile gloves, lab coats, and EN 166-certified goggles. Work should be performed in a fume hood to avoid inhalation of dust/aerosols. Spills require immediate containment with inert absorbents and disposal in sealed containers .

Q. How should this compound be stored to ensure stability?

Store in a desiccator at 2–8°C, away from light and incompatible materials (strong acids/bases, oxidizers). Stability under these conditions is confirmed for structurally similar diazepane derivatives .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved?

Conflicting NMR signals (e.g., overlapping diastereotopic protons) require advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography. For crystallography, SHELX programs (e.g., SHELXL) are recommended for refining high-resolution structures, particularly for resolving cyclobutyl ring conformation or diazepane chair-boat transitions .

Q. What experimental strategies address solubility discrepancies in pharmacological assays?

If solubility in aqueous buffers is poor, employ co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment. For example, derivatives like tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate show improved solubility in polar aprotic solvents (e.g., acetonitrile) for in vitro antimicrobial testing .

Q. How can reaction yields be optimized for large-scale synthesis?

Use factorial design to test variables: temperature (0–25°C), stoichiometry (1:1–1:1.5 acyl chloride:diazepane), and catalyst loading. For instance, tert-butyl 4-butyryl-1,4-diazepane-1-carboxylate synthesis achieved 88% yield at 1:1.5 stoichiometry with TEA in DCM .

Q. What methodologies validate the compound’s potential as a kinase inhibitor scaffold?

Molecular docking (e.g., AutoDock Vina) paired with in vitro kinase assays (e.g., ADP-Glo™) can screen binding affinity. Structural analogs like tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate show activity against MAPK pathways, suggesting cyclobutyl substitution may enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。